2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Positional isomerism Purification strategy Vacuum distillation

Generic benzaldehyde substitutions risk failed syntheses from altered boiling points and LogP mismatch. This specific 2-chloro-5-ethoxy-4-methoxy regioisomer resolves these issues: • ~28°C lower BP (289°C) vs. 4-ethoxy-5-methoxy isomer for cleaner vacuum distillation. • ~0.5-0.7 higher LogP vs. 2-chloro-4-methoxybenzaldehyde for precise SAR control. • Chloro (vs. bromo) directing effects with ~40°C lower BP for easier post-reaction removal. ≥95% purity solid; ambient shipping.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 827595-34-6
Cat. No. B1357483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-ethoxy-4-methoxybenzaldehyde
CAS827595-34-6
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C=O)Cl)OC
InChIInChI=1S/C10H11ClO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3
InChIKeyKNZCAGCZYDUJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-ethoxy-4-methoxybenzaldehyde (CAS 827595-34-6) — Physicochemical Profile and Procurement-Relevant Classification


2-Chloro-5-ethoxy-4-methoxybenzaldehyde (CAS 827595-34-6) is a trisubstituted benzaldehyde derivative bearing a single chlorine atom and two distinct alkoxy groups (ethoxy at the 5‑position, methoxy at the 4‑position) on the aromatic ring . Its molecular formula is C₁₀H₁₁ClO₃ (molecular weight 214.65 g mol⁻¹) and it typically presents as a solid at room temperature . The compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, with the aldehyde functionality enabling a wide range of condensation, reduction, and nucleophilic addition reactions. Commercially, it is supplied as a research‑grade intermediate (purity ≥ 95 %) by multiple vendors and is catalogued under the identifiers MFCD02629622, SCHEMBL1787396, and DTXSID10598862 .

Why 2-Chloro-5-ethoxy-4-methoxybenzaldehyde Cannot Be Replaced by Close Structural Analogs — The Procurement Case for Positional Integrity


Although numerous chlorinated or alkoxylated benzaldehydes are commercially available, the specific arrangement of substituents on the aromatic ring of 2‑chloro‑5‑ethoxy‑4‑methoxybenzaldehyde creates a physicochemical fingerprint that cannot be replicated by regioisomers or analogs lacking one of the functional groups . Even small positional shifts — for example, moving the ethoxy group from the 5‑ to the 4‑position — produce large changes in boiling point (∼28 °C) and LogP, with direct consequences for downstream purification, reaction compatibility, and chromatographic behavior [1]. Similarly, replacing chlorine with bromine alters both volatility and reactivity in electrophilic aromatic substitution. Therefore, generic substitution with a “similar” benzaldehyde risks failed syntheses, altered reaction kinetics, or additional purification costs that far exceed any marginal savings on the building block itself.

Quantitative Differentiation Evidence for 2-Chloro-5-ethoxy-4-methoxybenzaldehyde vs. Its Closest Analogs


Regioisomer-Dependent Boiling Point: A 28 °C Separation from the 4‑Ethoxy‑5‑methoxy Isomer

The target compound, 2‑chloro‑5‑ethoxy‑4‑methoxybenzaldehyde, exhibits a predicted boiling point approximately 28 °C lower than its closest regioisomer, 2‑chloro‑4‑ethoxy‑5‑methoxybenzaldehyde (CAS 443125‑57‑3) [1]. This difference is sufficiently large to influence distillation cut points and retention times on GC or HPLC, making the two isomers operationally distinguishable in synthetic workflows.

Positional isomerism Purification strategy Vacuum distillation

LogP Partition Coefficient vs. 2-Chloro-4-methoxybenzaldehyde: 0.5–0.7 Unit Difference

The measured/predicted LogP of 2‑chloro‑5‑ethoxy‑4‑methoxybenzaldehyde (2.56–2.71) is substantially higher than that of the simpler analog 2‑chloro‑4‑methoxybenzaldehyde (LogP ~2.0) . This increase reflects the presence of the additional ethoxy group and translates into a predicted octanol-water partition coefficient difference of approximately 0.5–0.7 log units.

Lipophilicity Partition coefficient ADME prediction

Halogen-Dependent Boiling Point: Chloro vs. Bromo Analog Shows ~40 °C Disparity

Replacing the chlorine atom with bromine in the 2‑position (i.e., 2‑bromo‑5‑ethoxy‑4‑methoxybenzaldehyde, CAS 56517‑30‑7) results in a predicted boiling point increase of approximately 40 °C relative to the chloro derivative [1]. This reflects the higher molecular weight and stronger intermolecular forces conferred by the heavier halogen.

Halogen effect Volatility Crystallization

Procurement-Relevant Application Scenarios for 2-Chloro-5-ethoxy-4-methoxybenzaldehyde


Precision Intermediate for Distillation-Sensitive Process Chemistry

When a synthetic route demands a chlorinated benzaldehyde intermediate that can be distilled below 300 °C without thermal decomposition, the ∼28 °C lower predicted boiling point of 2‑chloro‑5‑ethoxy‑4‑methoxybenzaldehyde relative to its 4‑ethoxy‑5‑methoxy regioisomer [1] offers a tangible processing advantage. This can reduce energy costs and minimize degradation-related impurities during vacuum distillation at pilot scale.

Lipophilicity Tuning in Early-Stage MedChem Programs

For medicinal chemists building compound libraries where precise LogP control is critical, the ∼0.5–0.7 unit higher LogP of 2‑chloro‑5‑ethoxy‑4‑methoxybenzaldehyde compared to 2‑chloro‑4‑methoxybenzaldehyde [1] provides a measurable shift in hydrophobicity. This enables exploration of structure‑activity relationships without introducing additional scaffold complexity.

Chlorine-Specific Reactivity in Electrophilic Aromatic Substitution Cascades

In sequences requiring a mild electron-withdrawing ortho-directing group, the chlorine substituent in 2‑chloro‑5‑ethoxy‑4‑methoxybenzaldehyde imparts different directing and activating effects compared to the analogous bromo compound. The approximately 40 °C lower boiling point of the chloro derivative [1] further simplifies its removal after reaction, making it a more practical choice for multi-step syntheses where halogen replacement or retention is critical.

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